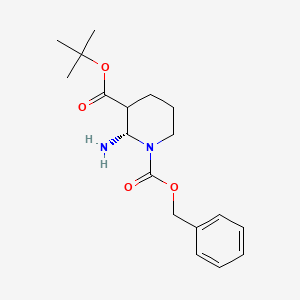

(S)-1-Cbz-3-Boc-Aminopiperidine

Description

Properties

IUPAC Name |

1-O-benzyl 3-O-tert-butyl (2S)-2-aminopiperidine-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-18(2,3)24-16(21)14-10-7-11-20(15(14)19)17(22)23-12-13-8-5-4-6-9-13/h4-6,8-9,14-15H,7,10-12,19H2,1-3H3/t14?,15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QELHPGUIODZENJ-LOACHALJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCCN(C1N)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C1CCCN([C@@H]1N)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Sequence and Conditions

This method, adapted from CN103373953A, utilizes a dimethanesulfonate intermediate for piperidine ring formation:

-

Starting Material : (S)-2-((Cbz)amino)pentane-1,5-dimethanesulfonate.

-

Cyclization :

-

N1 Protection with Boc :

-

Reagents: Boc anhydride (2.2 eq), DIEA (3 eq)

-

Solvent: Dichloromethane

-

Temperature: 0°C → room temperature

-

Yield: 85% (S)-1-Boc-3-Cbz-aminopiperidine.

-

Critical Analysis

-

Advantages : High optical purity (99% ee), mild conditions for cyclization.

-

Limitations : Low yield in cyclization step due to competing hydrolysis.

Route 2: Enzymatic Transamination of 1-Cbz-3-Piperidone

Synthesis of 1-Cbz-3-Piperidone

-

Oxidation of 1-Cbz-3-Hydroxypiperidine :

-

Enzymatic Transamination :

-

Boc Protection at C3 :

-

Reagents: Boc2O (1.2 eq), DMAP (0.1 eq)

-

Solvent: THF

-

Yield: 89%.

-

Stereochemical Control

The transaminase’s binding pocket ensures exclusive (S)-configuration by discriminating against the pro-R face of the ketone substrate.

Route 3: Hofmann Degradation of Carboxylic Acid Derivatives

Stepwise Protocol

-

Starting Material : N-Cbz-3-piperidinecarboxylic acid.

-

Hofmann Degradation :

-

Boc Protection :

-

Reagents: Boc2O (1.5 eq), NaHCO3 (2 eq)

-

Solvent: Dioxane/water

-

Yield: 78%.

-

Drawbacks

-

Requires hazardous bromine gas.

-

Lower enantiopurity (92% ee) due to racemization during degradation.

Comparative Evaluation of Synthetic Routes

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Overall Yield | 42% | 64% | 53% |

| Enantiomeric Excess | 99% | 99.5% | 92% |

| Hazardous Reagents | None | None | Br2 |

| Scalability | Moderate | High | Low |

Industrial-Scale Optimization Strategies

Continuous Flow Systems

Chemical Reactions Analysis

Deprotection Reactions

The compound (S)-1-Cbz-3-Boc-Aminopiperidine undergoes deprotection of its Cbz and Boc groups under specific conditions:

1.1. Cbz Group Removal

Catalytic hydrogenation (Pd/C) is employed to cleave the Cbz group, yielding the primary amine. This reaction is typically performed in methanol/acetic acid mixtures .

1.2. Boc Group Removal

The Boc protecting group is removed via acid hydrolysis using trifluoroacetic acid (TFA) in dichloromethane. This step generates the unprotected amine, often as a TFA salt .

Table 1: Deprotection Conditions

| Protecting Group | Reagents/Conditions | Product |

|---|---|---|

| Cbz | Pd/C, MeOH/AcOH (1:1) | Primary amine |

| Boc | TFA, CH₂Cl₂ | Unprotected amine (TFA salt) |

Substitution Reactions

2.1. Nucleophilic Substitution

The compound participates in nucleophilic substitution reactions with chiral triflate esters (e.g., (R)- or (S)-2a), facilitated by triethylamine (TEA) in dichloromethane at −50°C. This forms enantiomerically pure 2-[(Boc-amino)piperidinyl]alkanoates .

2.2. Amide Formation

The carbonyl groups enable amide bond formation via coupling reactions. For example, deprotection of the Boc group followed by reaction with amino acids (e.g., Boc-L-leucine) yields peptide analogues .

Table 2: Substitution Reaction Yields

| Reactant | Reaction Conditions | Yield (%) |

|---|---|---|

| (R)-2a | TEA, DCM, −50°C | 74 |

| (S)-2a | TEA, DCM, −50°C | 84 |

Analytical Characterization

4.1. NMR and Mass Spectrometry

The compound is characterized using ¹H NMR , ¹³C NMR , and HRMS. For example, the ¹H NMR spectrum of (S)-3a shows signals at δ 7.47–7.17 (aromatic), 5.08 (Cbz), and 3.69–3.56 (piperidine protons) . HRMS confirms molecular weight (e.g., [M+H]+ = 233.185976 for compound 1c) .

4.2. GC-FID Analysis

Analytical yields are determined using GC-FID with temperature gradients (e.g., 30°C/min) to track reaction progress and byproduct formation .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₈H₂₆N₂O₄

- Molar Mass : 334.41 g/mol

- Appearance : White solid

The presence of the Cbz and Boc groups allows for selective reactions while maintaining stability during synthetic processes. The chiral nature of (S)-1-Cbz-3-Boc-Aminopiperidine makes it particularly valuable in asymmetric synthesis, where it can introduce chirality into final products with high enantioselectivity.

Pharmaceutical Development

(S)-1-Cbz-3-Boc-Aminopiperidine is primarily used as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown potential as selective inhibitors of enzymes, particularly cysteine proteases, which are implicated in several diseases, including bacterial infections and cancer.

Case Study: Enzyme Inhibition

Recent studies have demonstrated that derivatives of (S)-1-Cbz-3-Boc-Aminopiperidine exhibit selective inhibition against bacterial cysteine proteases. This inhibition could lead to therapeutic applications targeting bacterial infections, highlighting its significance in drug discovery and development .

Asymmetric Synthesis

The compound's chiral configuration allows it to be utilized in asymmetric synthesis processes, which are crucial for creating enantiomerically pure compounds required in pharmaceuticals.

Applications:

- Synthesis of Bioactive Molecules : The compound serves as a scaffold for synthesizing novel drug candidates targeting various therapeutic areas such as pain management and metabolic disorders.

- Neurotransmitter Modulation : Research indicates that aminopiperidine derivatives can modulate neurotransmitter systems, suggesting potential antidepressant properties .

Medicinal Chemistry

In medicinal chemistry, (S)-1-Cbz-3-Boc-Aminopiperidine is employed to develop compounds with specific biological activities. Its ability to interact with biological targets makes it a valuable precursor for bioactive molecules.

Notable Findings:

- Binding Affinity Studies : Derivatives have shown significant binding affinities to serotonin receptors, indicating their potential use as antidepressants.

- Cancer Research : Compounds derived from (S)-1-Cbz-3-Boc-Aminopiperidine have been synthesized that demonstrate enhanced activity against specific cancer cell lines, showcasing its versatility .

Common Synthetic Strategies:

- Nucleophilic Substitution Reactions : The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

- Catalytic Hydrogenation : This method is frequently used to remove protective groups, facilitating the formation of the final active compounds .

Mechanism of Action

The mechanism of action of (S)-1-Cbz-3-Boc-Aminopiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarity and Key Differences

The table below compares (S)-1-Cbz-3-Boc-Aminopiperidine with three structurally related compounds, based on similarity scores and functional group variations (derived from CAS registry data and synthesis pathways) :

| Compound Name | CAS Number | Similarity Score | Key Structural Features |

|---|---|---|---|

| (S)-1-Cbz-3-Boc-Aminopiperidine | 188345-71-3 | 0.56 (Reference) | Cbz at 1-position, Boc at 3-position, S-configuration |

| Benzyl 3-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate | 876379-22-5 | 0.56 | Methyl group on Boc-protected amine at 3-position |

| 2-Boc-2-Azabicyclo[2.2.1]hept-5-ene | 149771-43-7 | 0.62 | Bicyclic scaffold (rigid structure), Boc at 2-position |

| Benzyl 3-aminopiperidine-1-carboxylate hydrochloride | 676621-99-1 | 0.54 | Free amine at 3-position (unprotected), hydrochloride salt |

Key Observations :

- Bicyclic Analog (149771-43-7) : The rigid bicyclic structure limits conformational flexibility, which may affect binding affinity in medicinal chemistry applications .

- Unprotected Amine (676621-99-1) : The absence of a Boc group at the 3-position simplifies synthetic routes but reduces selectivity in multi-step reactions .

Solubility and Stability

Q & A

Basic: What are the standard synthetic routes and characterization techniques for (S)-1-Cbz-3-Boc-Aminopiperidine?

Methodological Answer:

The synthesis typically involves sequential protection of the piperidine nitrogen with Cbz (carbobenzyloxy) and Boc (tert-butoxycarbonyl) groups. Key steps include:

- Amino Protection : Use benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaHCO₃) for the primary amine .

- Secondary Protection : Boc anhydride in tetrahydrofuran (THF) with a catalyst like DMAP .

Characterization : - NMR (¹H/¹³C) to confirm stereochemistry and protection efficiency.

- HPLC-MS for purity assessment (>95% by GC or LC-MS) .

- Melting Point Analysis (if crystalline) to validate structural integrity .

Advanced: How can steric hindrance during Boc/Cbz protection be minimized in enantioselective synthesis?

Methodological Answer:

Steric effects arise from bulky protecting groups. Strategies include:

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance reagent solubility and reduce aggregation .

- Temperature Control : Lower reaction temperatures (0–5°C) to slow competing side reactions .

- Catalyst Screening : Employ chiral catalysts (e.g., (R)-BINOL) to improve enantiomeric excess (ee) .

- Monitoring Intermediate Stability : Use in-situ FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Basic: What safety protocols are critical when handling (S)-1-Cbz-3-Boc-Aminopiperidine?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for weighing and reactions due to potential dust/aerosol formation .

- First Aid : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation for ingestion .

- Waste Disposal : Segregate as hazardous waste; consult institutional guidelines for chemical disposal .

Advanced: How to design a toxicological study for (S)-1-Cbz-3-Boc-Aminopiperidine given limited data?

Methodological Answer:

- In Silico Prediction : Use tools like ADMET Predictor™ or ProTox-II to estimate acute toxicity and metabolic pathways .

- In Vitro Assays :

- Ames Test for mutagenicity.

- HepG2 Cell Viability Assay for hepatotoxicity .

- In Vivo Pilot : Dose-range finding in rodents (OECD 420) with endpoints like organ histopathology and serum biomarkers .

- Ethical Compliance : Obtain IRB approval and adhere to ARRIVE guidelines for preclinical studies .

Basic: Which analytical methods are most reliable for quantifying (S)-1-Cbz-3-Boc-Aminopiperidine purity?

Methodological Answer:

- GC-FID : For volatile derivatives (e.g., silylated samples) with <2% RSD .

- HPLC-UV/ELSD : Use C18 columns (e.g., Agilent ZORBAX) with isocratic elution (acetonitrile:water = 70:30) .

- Elemental Analysis : Validate %C, %H, %N against theoretical values (±0.3% tolerance) .

Advanced: How to resolve contradictions in literature-reported synthetic yields?

Methodological Answer:

- Systematic Review : Compare reaction parameters (solvent, temperature, catalyst) across studies using tools like SciFinder® .

- Replicate Key Experiments : Reproduce methods under controlled conditions (e.g., anhydrous solvents, inert atmosphere) .

- Error Analysis : Identify systematic errors (e.g., uncalibrated balances) vs. random errors (e.g., variable stirring rates) .

- Statistical Validation : Apply ANOVA to assess inter-lab variability .

Basic: How to formulate a FINER-compliant research question for studying this compound?

Methodological Answer:

Apply the FINER framework :

- Feasible : "Can the Boc group be selectively removed without cleaving Cbz under mild acidic conditions?"

- Novel : Focus on unexplored catalysts (e.g., enzyme-mediated deprotection).

- Ethical : Ensure compliance with green chemistry principles (e.g., solvent recycling).

- Relevant : Align with drug discovery needs for piperidine-based scaffolds .

Advanced: What steps ensure reproducibility in multi-step synthesis?

Methodological Answer:

- Detailed Documentation : Record exact reagent grades, equipment models, and ambient conditions .

- Intermediate Characterization : Validate each step via NMR and MS before proceeding .

- Collaborative Validation : Share protocols with external labs for cross-verification .

- Automation : Use robotic liquid handlers for precise reagent dispensing .

Basic: How to differentiate systematic vs. random errors in reaction yield calculations?

Methodological Answer:

- Systematic Errors :

- Instrument Calibration : Verify balance and HPLC accuracy with certified standards .

- Purity of Reagents : Quantify by GC before use .

- Random Errors :

- Triplicate Experiments : Calculate standard deviation (±5% acceptable).

- Control Reactions : Include a known high-yield reaction as a benchmark .

Advanced: What regulatory considerations apply to forensic analysis of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.